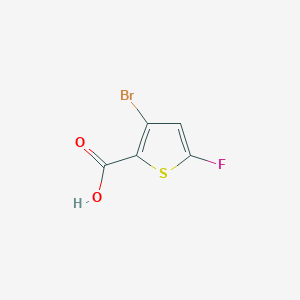

3-Bromo-5-fluorothiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiophene derivatives often involves strategic functionalization to introduce bromo and fluoro groups at specific positions on the thiophene ring, which can significantly influence the compound's reactivity and physical properties. Methods may include halogenation reactions under controlled conditions, employing reagents such as N-bromosuccinimide or bromine for bromination, and various fluorination techniques for introducing fluoro groups (Kostyuchenko et al., 2018).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including those substituted with bromo and fluoro groups, is characterized by X-ray diffraction and other spectroscopic methods. These analyses reveal how the substitution pattern affects the molecular geometry, electronic distribution, and potential for intermolecular interactions, which are crucial for their reactivity and the formation of supramolecular assemblies (Mohana, Muthiah, & McMillen, 2017).

Chemical Reactions and Properties

3-Bromo-5-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, exploiting the reactive bromo and fluoro groups for further functionalization. These reactions include nucleophilic substitution, coupling reactions such as the Suzuki reaction, and others that enable the synthesis of complex organic molecules. The presence of these halogens also influences the acid's chemical properties, such as its acidity, reactivity towards nucleophiles, and participation in electrophilic aromatic substitution (Szumigala, Devine, Gauthier, & Volante, 2004).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, are determined by its molecular structure. The presence of halogen atoms contributes to its polarity, affecting its solubility in various solvents and its phase behavior. These properties are critical for its handling, storage, and application in chemical synthesis (Lee, Shim, & Shin, 2002).

Chemical Properties Analysis

Chemically, this compound exhibits properties typical of both halogenated compounds and carboxylic acids. It can act as an electrophile in reactions with nucleophiles, and the carboxylic acid group allows for the formation of esters and amides, making it a versatile building block in organic synthesis. The specific electronic effects of the bromo and fluoro substituents influence its reactivity and the types of chemical transformations it can undergo (Hirokawa, Horikawa, & Kato, 2000).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

3-Bromo-5-fluorothiophene-2-carboxylic acid and its derivatives have been extensively studied for their chemical properties and potential applications in synthesis. For instance, Gohier et al. (2013) explored 3-Fluoro-4-hexylthiophene as a building block for tuning the electronic properties of conjugated polythiophenes. This study involves bromination and fluorination steps similar to those used in modifying this compound, indicating its potential in electronic and material science applications (Gohier, Frère, & Roncali, 2013).

Additionally, Kostyuchenko et al. (2018) described a new approach to synthesize dicarboxylic acids, a process involving reactions similar to those that might be used for this compound derivatives. Such processes are crucial for synthesizing complex organic compounds, potentially useful in various chemical industries (Костюченко et al., 2018).

Material Science and Polymer Research

This compound derivatives may also have applications in material science, particularly in the synthesis of functional polymers. Lee et al. (2002) demonstrated the synthesis of terthiophene-3′-carboxylic acid and characterized its polymer, which displayed unique conducting properties and fast electrochromic switching. This implies that similar compounds, like this compound, might be used to develop new materials with unique electronic or optical properties (Lee, Shim, & Shin, 2002).

Safety and Hazards

The safety information for 3-Bromo-5-fluorothiophene-2-carboxylic acid indicates that it has several hazard statements, including H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

3-bromo-5-fluorothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFVJVKRORVPLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)

![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2480590.png)

![N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480593.png)

![tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B2480595.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2480597.png)

![3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480599.png)

![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2480603.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)